molecular formula C7H7IN2O2 B1326328 4-Iodo-2-methyl-6-nitroaniline CAS No. 532934-93-3

4-Iodo-2-methyl-6-nitroaniline

Cat. No.: B1326328
CAS No.: 532934-93-3
M. Wt: 278.05 g/mol
InChI Key: QDOSZZJIJPEKSP-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7IN2O2 and its molecular weight is 278.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Dyes for Synthetic-Polymer Fibres

4-Iodo-2-methyl-6-nitroaniline, along with related compounds, has been used in the preparation of dyes for synthetic-polymer fibers. These dyes, which range from red to blue, are developed through various iodination procedures and coupling reactions. Their color, dyeing, and fastness properties are evaluated against other substituted derivatives (Peters & Soboyejo, 2008).

Structural Investigations and Quantum Chemical Studies

A molecular complex involving 2-methyl-4-nitroaniline has been analyzed using X-ray diffraction and vibrational spectral studies. These investigations provide insights into the structural and chemical properties of such complexes, which are relevant to materials science and chemistry (Arjunan et al., 2012).

Probing DNA Conformation

In biochemistry, 2-methyl-4-nitroaniline complexes have been used to probe DNA conformation. For example, a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide has been studied to understand the structure of DNA and its interactions (Vyas et al., 1984).

Nonlinear Optical Property Analysis

2-Methyl-4-nitroaniline has been studied for its charge transfer contributions to nonlinear optical properties. This research is crucial for the development of materials with specific optical characteristics, such as in photonics and telecommunications (Jasmine et al., 2016).

Safety and Hazards

4-Iodo-2-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

4-Iodo-2-methyl-6-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially affecting cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. It can induce the expression of genes associated with antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative damage. At higher concentrations, this compound can disrupt cellular metabolism and induce cytotoxic effects, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound can accumulate and exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can induce mild physiological changes, such as alterations in enzyme activity and gene expression. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These adverse effects are dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can influence organelle function. The targeting of this compound to these organelles may involve post-translational modifications and the presence of specific targeting signals. The localization of this compound within subcellular compartments can affect its activity and the overall cellular response to this compound .

Properties

IUPAC Name

4-iodo-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSZZJIJPEKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647866
Record name 4-Iodo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532934-93-3
Record name 4-Iodo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-methyl-6-nitroaniline (106.5 g, 0.7 mol) and NaOAc (63.2 g, 0.77 mol) in acetic acid (525 mL) was added a solution of ICl (125 g, 0.77 mol) in acetic acid (350 mL). The mixture was heated at 80° C. for 50 min and poured into H2O (2100 mL). After stayed at the room temperature for 16 h, the mixture was filtered to furnish yellow solid that was washed with H2O (3×350 mL). Drying under reduced pressure at 40° C. for 48 h afforded the title compound (191 g, 98%). 1H NMR (CDCl3) δ 2.22 (s, 3H), 6.20 (br s, 2H NH), 7.53 (s, 1H), 8.34 (s, 1H). ESI-MS m/z 279 (MH+).
Quantity
106.5 g
Type
reactant
Reaction Step One
Name
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Name
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
2100 mL
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].

Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound noteworthy?

A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.